ARRY-371797

Beschreibung

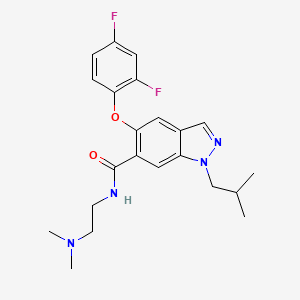

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2,4-difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(2-methylpropyl)indazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGWYHGYNVGVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036404-17-7 | |

| Record name | 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ARRY-371797 (also known as PF-07265803) in the context of dilated cardiomyopathy (DCM) arising from mutations in the LMNA gene. This document synthesizes preclinical and clinical data to elucidate the molecular pathways involved and presents key experimental findings and methodologies.

The Pathophysiological Landscape of LMNA-Related Dilated Cardiomyopathy

Mutations in the LMNA gene, which encodes for A-type nuclear lamins (lamin A and lamin C), are a significant cause of inherited dilated cardiomyopathy, often associated with a high risk of arrhythmias and progression to heart failure.[1][2] While the precise molecular cascade is still under investigation, a central pathological feature is the hyperactivation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][3][4] This aberrant signaling is observed in both animal models and cardiac biopsies from patients with LMNA-related DCM.[1][3][4][5]

The loss of functional lamin proteins due to LMNA mutations is believed to induce cellular stress, leading to the activation of the p38 MAPK pathway.[5][6] The downstream consequences of sustained p38 MAPK activation in cardiomyocytes are detrimental and include:

-

Enhanced apoptosis (programmed cell death)

-

Pathological cardiac hypertrophy (enlargement of heart muscle cells)

-

Decreased myocardial contractility

-

Increased expression of profibrotic and heart failure markers, such as brain natriuretic peptide (BNP).[5]

This cascade of events contributes to the progressive left ventricular dilation and systolic dysfunction characteristic of LMNA-related DCM.

ARRY-371797: A Targeted Therapeutic Approach

ARRY-371797 is a potent and selective oral small-molecule inhibitor of p38α MAPK.[7] By specifically targeting this hyperactivated kinase, ARRY-371797 was hypothesized to mitigate the downstream pathological effects driven by LMNA mutations.[1]

Mechanism of Action: Signaling Pathway

The proposed mechanism of action of ARRY-371797 centers on its ability to block the phosphorylation cascade of the p38α MAPK pathway. In LMNA-related DCM, cellular stressors trigger a series of upstream kinases, including MKK3 and MKK6, which in turn phosphorylate and activate p38α MAPK.[3] Activated p38α then phosphorylates various downstream substrates, leading to the adverse cardiac remodeling and dysfunction described above. ARRY-371797 intervenes by inhibiting the kinase activity of p38α, thereby preventing the phosphorylation of its downstream targets and ameliorating the pathological consequences.

Caption: p38 MAPK Signaling Pathway in LMNA-Related DCM and the Point of Intervention by ARRY-371797.

Preclinical Evidence in a Murine Model of LMNA-Related DCM

Preclinical studies utilizing the LmnaH222P/H222P mouse model, which recapitulates key features of human LMNA-related DCM, provided the foundational evidence for the therapeutic potential of ARRY-371797.[3]

Key Preclinical Findings

Treatment of LmnaH222P/H222P mice with ARRY-371797 demonstrated significant improvements in cardiac structure and function compared to placebo-treated animals.[3] Specifically, ARRY-371797 was shown to:

-

Prevent left ventricular dilatation.[3]

-

Preserve fractional shortening, a measure of cardiac contractility.[3]

-

Reduce the expression of cardiac stress markers, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[3]

-

Selectively inhibit p38α phosphorylation in heart tissue without affecting other MAPK pathways like ERK1/2.[3]

However, it is noteworthy that ARRY-371797 treatment did not appear to prevent the expression of genes involved in cardiac fibrosis, such as those encoding collagens.[3]

Quantitative Data from Preclinical Studies

| Parameter | Placebo-Treated LmnaH222P/H222P Mice | ARRY-371797-Treated LmnaH222P/H222P Mice | Outcome |

| Left Ventricular End-Diastolic Diameter (LVEDD) | Increased | Significantly Smaller | Prevention of Dilatation |

| Left Ventricular End-Systolic Diameter (LVESD) | Increased | Significantly Smaller | Prevention of Dilatation |

| Fractional Shortening (FS) | Decreased | Significantly Increased | Improved Contractility |

| Phosphorylated p38α | Elevated | Reduced | Target Engagement |

| Nppa and NppB mRNA Expression | Increased | Reduced | Reduction of Stress Markers |

| Col1a1 and Col1a2 mRNA Expression | Increased | Not Significantly Reduced | No Effect on Fibrosis Gene Expression |

Data synthesized from findings reported in preclinical studies of the LmnaH222P/H222P mouse model.[3]

Experimental Protocols: Preclinical

Immunoblotting for p38α Phosphorylation:

-

Heart tissue was homogenized in lysis buffer and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Membranes were blocked and then incubated with primary antibodies against phosphorylated p38α and total p38α.

-

Following washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using enhanced chemiluminescence.

Echocardiography in LmnaH222P/H222P Mice:

-

Mice were anesthetized, and two-dimensional M-mode echocardiography was performed.

-

Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) were measured from the M-mode tracings.

-

Fractional shortening (FS) was calculated as: [(LVIDd - LVIDs) / LVIDd] x 100%.

Clinical Investigation of ARRY-371797 in Patients with LMNA-Related DCM

The promising preclinical data led to the clinical evaluation of ARRY-371797 in patients with LMNA-related DCM in a Phase 2 trial (NCT02057341) and a subsequent Phase 3 trial (REALM-DCM, NCT03439514).

Phase 2 Clinical Trial (NCT02057341)

This open-label study enrolled 12 patients with symptomatic LMNA-related DCM who received ARRY-371797 at doses of 100 mg or 400 mg twice daily for 48 weeks.[5]

Key Findings from the Phase 2 Trial:

-

Improved Functional Capacity: At 12 weeks, there was a mean increase of 69 meters in the 6-minute walk test (6MWT) distance from baseline.[8]

-

Reduction in Cardiac Biomarker: The median N-terminal pro-B-type natriuretic peptide (NT-proBNP) concentration, a marker of heart failure severity, declined from 1409 pg/mL at baseline to 848 pg/mL at week 12.[8]

-

Stable Cardiac Function: Mean left ventricular ejection fraction (LVEF) remained stable at 12 weeks.[8]

-

Favorable Safety Profile: The drug was generally well-tolerated with no major safety concerns identified.[2][5]

| Parameter | Baseline | Week 12 | Change |

| 6-Minute Walk Test (6MWT) Distance (meters) | Median: 314 | - | Mean Increase: 69 |

| NT-proBNP (pg/mL) | Median: 1409 | Median: 848 | Decrease |

| Left Ventricular Ejection Fraction (LVEF) | Stable | Stable | No Significant Change |

Data from the Phase 2 clinical trial of ARRY-371797 in patients with LMNA-related DCM.[8]

Phase 3 Clinical Trial (REALM-DCM, NCT03439514)

This multinational, randomized, double-blind, placebo-controlled Phase 3 trial was designed to further evaluate the efficacy and safety of ARRY-371797 (400 mg twice daily) in a larger cohort of patients with symptomatic LMNA-related DCM.[1] The primary endpoint was the change from baseline in the 6MWT distance at 24 weeks.[6]

Outcome of the Phase 3 Trial:

The REALM-DCM trial was terminated early based on an interim futility analysis, which indicated that the study was unlikely to meet its primary endpoint.[1] There were no significant differences observed between the ARRY-371797 and placebo groups for the primary and secondary outcomes at week 24.[1][9]

| Outcome Measure | ARRY-371797 Group (n=40) | Placebo Group (n=37) | P-value |

| Change in 6MWT Distance (meters) | Median Difference: 4.9 | - | 0.82 |

| Change in KCCQ-Physical Limitation Score | 2.4 | - | 0.54 |

| Change in KCCQ-Total Symptom Score | 5.3 | - | 0.48 |

| Change in NT-proBNP (pg/mL) | -339.4 | - | 0.17 |

Data from the REALM-DCM Phase 3 clinical trial.[1]

Experimental Protocols: Clinical Trials

6-Minute Walk Test (6MWT):

-

Patients were instructed to walk back and forth along a marked, flat corridor for 6 minutes.

-

The objective was to cover as much ground as possible in the allotted time.

-

Standardized encouragement was provided at specific intervals.

-

The total distance walked was recorded.

Kansas City Cardiomyopathy Questionnaire (KCCQ):

-

A self-administered, 23-item questionnaire was used to assess the patient's perception of their health status.

-

The questionnaire covers domains such as physical limitations, symptoms, quality of life, and social limitations.

-

Scores for each domain and summary scores were calculated, with higher scores indicating better health status.

Caption: Experimental Workflow for the Evaluation of ARRY-371797 in LMNA-Related DCM.

Summary and Future Directions

ARRY-371797 represents a mechanistically targeted approach to treating LMNA-related DCM by inhibiting the hyperactivated p38α MAPK pathway. Preclinical studies in a relevant mouse model demonstrated the drug's ability to prevent adverse cardiac remodeling and improve cardiac function. An initial Phase 2 clinical trial showed promising results in improving functional capacity and reducing a key cardiac biomarker in patients.

However, the subsequent larger, placebo-controlled Phase 3 trial did not confirm these benefits and was terminated for futility. This outcome underscores the complexity of translating preclinical findings and early-phase clinical signals into definitive late-stage clinical efficacy. While the development of ARRY-371797 for this indication has been discontinued, the scientific rationale and the data generated from these studies provide valuable insights for the field.

Future research in LMNA-related DCM may focus on:

-

Further elucidating the intricate downstream effects of p38 MAPK activation to identify alternative or complementary therapeutic targets.

-

Investigating the role of other signaling pathways that may contribute to the pathology.

-

Developing more sensitive and specific biomarkers to track disease progression and therapeutic response.

-

Exploring combination therapies that may address multiple pathological aspects of the disease, including fibrosis, which was not significantly impacted by ARRY-371797 in preclinical models.

The journey of ARRY-371797 highlights both the promise of targeted therapies for genetic cardiomyopathies and the significant challenges in clinical development for rare diseases. The comprehensive dataset generated from these studies will undoubtedly serve as a valuable resource for the ongoing efforts to develop effective treatments for patients with LMNA-related dilated cardiomyopathy.

References

- 1. Systematic in vivo candidate evaluation uncovers therapeutic targets for LMNA dilated cardiomyopathy and risk of Lamin A toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Six-minute walk test as clinical end point in cardiomyopathy clinical trials, including ATTR-CM: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. becarispublishing.com [becarispublishing.com]

- 6. codetechnology.com [codetechnology.com]

- 7. oaepublish.com [oaepublish.com]

- 8. KCCQ (Kansas City Cardiomyopathy Questionnaire) | Clinical Scoring Systems & Medical Classifications [s10.ai]

- 9. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]

An In-depth Technical Guide to the Inhibition of the p38 MAPK Pathway by ARRY-371797

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ARRY-371797, a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway. It details the molecule's mechanism of action, summarizes key preclinical and clinical data, and provides detailed protocols for relevant experimental assays. This document is intended for professionals in the fields of biomedical research and drug development.

Introduction: The p38 MAPK Pathway in Cardiac Pathophysiology

The p38 MAPK signaling pathway is a crucial mediator of cellular responses to a variety of extracellular stimuli, including environmental stresses and inflammatory cytokines.[1] In the context of cardiac biology, the p38 MAPK pathway is implicated in a range of pathological processes. Downstream consequences of p38 MAPK activation in the heart include the promotion of cardiomyocyte apoptosis, pathological hypertrophy, decreased contractility, and inflammation.[2]

Mutations in the LMNA gene, which encodes A-type nuclear lamins, can lead to a severe form of dilated cardiomyopathy (DCM). A key pathological feature of LMNA-related DCM is the hyperactivation of the p38 MAPK pathway, which has been observed in both animal models and cardiac biopsies from patients.[2] This sustained activation contributes significantly to the disease's progression.

ARRY-371797 (also known as PF-07265803) is an orally bioavailable, small-molecule inhibitor that selectively targets the p38α MAPK isoform.[3] Its development was based on the hypothesis that inhibiting this hyperactivated pathway could ameliorate the cardiac dysfunction seen in LMNA-related DCM.

Mechanism of Action of ARRY-371797

ARRY-371797 is a potent and selective inhibitor of the p38α MAPK enzyme.[4] It exerts its effect by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.

Biochemical Potency

The inhibitory activity of ARRY-371797 has been quantified in biochemical assays.

| Compound | Target | IC50 | Assay Type |

| ARRY-371797 | p38α | < 5 nM | Biochemical Kinase Assay |

Table 1: In vitro inhibitory potency of ARRY-371797 against p38α MAPK. Data from a Phase 1 study abstract.[4]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by environmental stresses or inflammatory cytokines. The core components include a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MKK), and the p38 MAPK itself. The α and β isoforms of p38 are inhibited by compounds like ARRY-371797. Once activated by dual phosphorylation on a conserved TGY motif, p38α phosphorylates a variety of downstream targets, including other protein kinases (like MAPKAPK2) and transcription factors (like ATF-2 and MEF2C), leading to changes in gene expression and cellular function that drive pathological cardiac remodeling.[1]

Preclinical Evidence in a Model of LMNA-Related DCM

The efficacy of ARRY-371797 was evaluated in the LmnaH222P/H222P mouse model, which recapitulates key features of human LMNA-related DCM, including progressive left ventricular (LV) dilation and a decline in systolic function.[3]

In a key study, LmnaH222P/H222P mice were treated with ARRY-371797, and cardiac function was assessed via echocardiography. The treatment demonstrated significant beneficial effects on cardiac remodeling and function.[3]

| Treatment Group | LV End-Diastolic Diameter (mm) | LV End-Systolic Diameter (mm) | Fractional Shortening (%) |

| Wild-Type (Lmna+/+) | 3.4 ± 0.1 | 1.9 ± 0.1 | 43.1 ± 1.5 |

| LmnaH222P/H222P + Placebo | 4.8 ± 0.2 | 3.8 ± 0.2 | 21.3 ± 1.8 |

| LmnaH222P/H222P + ARRY-371797 | 4.1 ± 0.1 | 2.8 ± 0.1 | 31.1 ± 1.3* |

*Table 2: Echocardiographic parameters in LmnaH222P/H222P mice treated with ARRY-371797 or placebo compared to wild-type controls. Data are presented as mean ± SEM. p < 0.05 vs. Placebo. Data adapted from Muchir et al., 2012.[3]

These results show that ARRY-371797 treatment prevented the severe left ventricular dilatation and the deterioration of fractional shortening observed in placebo-treated mice.[3]

Clinical Evaluation

ARRY-371797 has been evaluated in clinical trials for the treatment of symptomatic LMNA-related DCM. A Phase 2 open-label study showed that treatment was associated with an improvement in functional capacity and a reduction in cardiac biomarkers.[5] A subsequent Phase 3 trial (REALM-DCM) was initiated but was ultimately discontinued after a futility analysis indicated it was unlikely to meet its primary endpoint.[6] This decision was not based on safety concerns.[6]

| Study Phase | Number of Patients | Key Endpoints | Outcome Summary |

| Phase 2 (NCT02057341) | 12 | 6-Minute Walk Test (6MWT) distance, NT-proBNP levels | Mean increase in 6MWT distance of 69 meters at 12 weeks; Median NT-proBNP declined from 1409 pg/mL to 848 pg/mL.[5] |

| Phase 3 (REALM-DCM, NCT03439514) | 77 | Change from baseline in 6MWT distance at 24 weeks | Study terminated for futility; unlikely to meet primary endpoint.[6] |

Table 3: Summary of key clinical trials for ARRY-371797 in LMNA-related DCM.

Detailed Experimental Protocols

The following protocols are representative of the methods used to characterize the inhibition of the p38 MAPK pathway by compounds such as ARRY-371797.

Protocol 1: In Vitro p38α Kinase Inhibition Assay (Biochemical)

Objective: To determine the IC50 of a test compound against purified p38α kinase.

Materials:

-

Recombinant active p38α MAPK enzyme

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATF-2 protein (substrate)

-

ATP (at a concentration near the Km for p38α)

-

Test compound (e.g., ARRY-371797) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be 10 mM to 0.1 nM.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing Kinase Assay Buffer and the p38α enzyme. Add 2 µL of this mix to each well.

-

Incubate for 10 minutes at room temperature to allow compound binding.

-

Prepare a substrate/ATP mix in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mix to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay, which involves adding ADP-Glo™ Reagent followed by a Kinase Detection Reagent.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell-Based p38 MAPK Pathway Inhibition Assay (Western Blot)

Objective: To assess the ability of a test compound to inhibit p38 MAPK signaling in a cellular context by measuring the phosphorylation of a downstream target.

Materials:

-

A suitable cell line (e.g., HeLa, NIH/3T3, or neonatal rat ventricular myocytes)

-

Cell culture medium and supplements

-

Pathway activator (e.g., Anisomycin, UV radiation, or TNF-α)

-

Test compound (ARRY-371797)

-

Phosphatase and protease inhibitor cocktails

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay kit

-

SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.

-

Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer supplemented with phosphatase and protease inhibitors. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. c. Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST. d. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system. g. Strip the membrane and re-probe with an antibody for total p38 MAPK to confirm equal protein loading.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal to determine the extent of inhibition.

Protocol 3: Assessment of Cardiac Function in Mouse Models (Echocardiography)

Objective: To non-invasively assess cardiac dimensions and systolic function in a mouse model of cardiomyopathy.

Materials:

-

High-frequency ultrasound system equipped with a small animal cardiac probe (e.g., 30-40 MHz)

-

Anesthesia machine with isoflurane

-

Heating pad and physiological monitoring equipment (ECG, temperature)

-

Hair removal cream

-

Ultrasound gel

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Maintain a stable heart rate and body temperature throughout the procedure.

-

Imaging: Remove the fur from the chest area using hair removal cream. Apply ultrasound gel and acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

-

Image Acquisition: Ensure a clear view of the left ventricular walls and chamber. Record several cardiac cycles for accurate measurement.

-

Measurement and Analysis: a. From the M-mode images, measure the LV internal diameter during diastole (LVID;d) and systole (LVID;s). b. Measure the thickness of the interventricular septum and the LV posterior wall during diastole.

-

Calculation of Functional Parameters: a. Fractional Shortening (FS%): Calculate as [(LVID;d - LVID;s) / LVID;d] * 100. b. Ejection Fraction (EF%): Can be calculated using software that traces the endocardial border in B-mode images or estimated from M-mode measurements.

-

Data Interpretation: Compare the measured and calculated parameters between treatment groups (e.g., placebo vs. ARRY-371797) and control animals (wild-type) to assess the therapeutic effect on cardiac function and remodeling.

References

- 1. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 2. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

Preclinical Profile of ARRY-371797: A p38α MAPK Inhibitor for Cardiomyopathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of ARRY-371797 (also known as PF-07265803), a selective, orally available, small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK), in the context of cardiomyopathy. The primary focus of these preclinical investigations has been on dilated cardiomyopathy (DCM) resulting from mutations in the lamin A/C gene (LMNA), a condition with a high unmet medical need.

Rationale for Targeting p38α MAPK in LMNA-Related Cardiomyopathy

Mutations in the LMNA gene are a significant cause of familial DCM, characterized by progressive heart failure and a high incidence of life-threatening arrhythmias.[1][2] Preclinical research has elucidated that these mutations lead to the production of dysfunctional lamin proteins, which compromises the structural integrity of the nuclear envelope. This results in cellular stress and the subsequent activation of multiple stress-related signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways.[1][3]

Specifically, in a well-established mouse model of LMNA-related DCM, the LmnaH222P/H222P knock-in mouse, hyperactivation of all three major MAPK branches—extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK—has been observed to precede the onset of significant cardiac dysfunction.[3][4] The activation of the p38α MAPK pathway, in particular, has been strongly implicated in the downstream pathological processes, including cardiomyocyte apoptosis, pathological hypertrophy, and decreased contractility.[1] This aberrant signaling has also been confirmed in cardiac biopsy samples from human patients with LMNA-related DCM.[3] Therefore, the targeted inhibition of p38α MAPK with ARRY-371797 was proposed as a novel, mechanism-based therapeutic strategy for this devastating disease.[3]

Preclinical Efficacy in a Validated Cardiomyopathy Model

The primary animal model utilized for the preclinical evaluation of ARRY-371797 was the LmnaH222P/H222P mouse. This model recapitulates key features of the human disease, including the development of left ventricular (LV) dilatation and a progressive decline in contractile function, typically starting between 8 to 10 weeks of age.[5]

Key Efficacy Endpoints

In a pivotal preclinical study, treatment of LmnaH222P/H222P mice with ARRY-371797 demonstrated significant efficacy in mitigating the progression of cardiomyopathy. The key findings are summarized below.

Table 1: Efficacy of ARRY-371797 in LmnaH222P/H222P Mice

| Parameter | Outcome Measure | Result with ARRY-371797 Treatment | Reference |

| Cardiac Structure | Left Ventricular Dilatation | Prevented the increase in LV dimensions compared to placebo-treated mice. | [3] |

| Cardiac Function | Fractional Shortening | Prevented the deterioration of fractional shortening. | [3] |

| Biomarkers of Cardiac Stress | Nppa and NppB mRNA expression | Reduced expression of genes encoding for atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). | [1] |

| Fibrosis | Col1a1 and Col1a2 mRNA expression | Did not block the expression of genes encoding for collagen. | [1][3] |

These results indicate that while ARRY-371797 was effective in preventing the adverse remodeling and functional decline characteristic of the disease model, it did not appear to reverse or inhibit the underlying fibrotic process.[1][3]

Experimental Protocols

Animal Model

-

Model: LmnaH222P/H222P knock-in mouse model of autosomal dominant Emery-Dreifuss muscular dystrophy with cardiomyopathy.[5]

-

Phenotype: These mice develop progressive left ventricular dilatation and depressed contractile function starting at 8-10 weeks of age.[5]

Treatment Regimen

-

Compound: ARRY-371797, a selective p38α MAPK inhibitor.

-

Administration: The specific dosage and route of administration used in the pivotal mouse study are not detailed in the available abstracts but would have been administered to mice from 16 to 20 weeks of age, a period of established cardiac dysfunction.

Efficacy Assessment

-

Cardiac Function and Structure: Assessed via methods such as transthoracic echocardiography to measure left ventricular dimensions and fractional shortening.

-

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the mRNA levels of Nppa, NppB, Col1a1, and Col1a2 in heart tissue.

-

Signaling Pathway Analysis: Western blotting was employed to measure the levels of total and phosphorylated p38α MAPK in protein extracts from heart tissue to confirm target engagement.[3]

Mechanism of Action and Experimental Workflow

The proposed mechanism of action and the general workflow of the preclinical studies are depicted in the following diagrams.

Signaling Pathway Diagram

Caption: p38 MAPK signaling pathway in LMNA-related cardiomyopathy.

Experimental Workflow Diagram

Caption: Preclinical experimental workflow for ARRY-371797 evaluation.

Preclinical Toxicology Summary

Toxicology studies are a critical component of preclinical development. While detailed data is limited in the public domain, available information indicates that ARRY-371797 was generally well-tolerated in preclinical species.

Table 2: Summary of Preclinical Toxicology Findings for ARRY-371797

| Species | Dose | Duration | Key Findings | Reference |

| Rats | Up to 100 mg/kg BID | 28 days | Well-tolerated with gastrointestinal side effects and minimal clinical pathology changes. Histopathology findings were partially reversible. | [6] |

| Monkeys | Up to 100 mg/kg BID | 28 days | Well-tolerated with gastrointestinal side effects and minimal clinical pathology changes. Histopathology findings were reversible. | [6] |

Conclusion and Translation to Clinical Development

The preclinical data for ARRY-371797 provided a strong, mechanism-based rationale for its investigation in patients with LMNA-related DCM. The efficacy observed in the LmnaH222P/H222P mouse model, specifically the prevention of adverse ventricular remodeling and functional decline, was highly encouraging.[3] These findings directly supported the initiation of clinical trials to assess the safety and efficacy of ARRY-371797 in this patient population.[7]

It is important to note that while a Phase 2 study showed promising results in functional capacity and cardiac biomarkers, a subsequent Phase 3 trial (REALM-DCM) was terminated early as an interim futility analysis indicated it was unlikely to meet its primary endpoint.[2][8][9] This highlights the complexities of translating preclinical findings, even from highly relevant disease models, into clinical efficacy. Nevertheless, the preclinical work on ARRY-371797 remains a valuable case study in targeting specific signaling pathways in genetically defined cardiomyopathies.

References

- 1. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic in vivo candidate evaluation uncovers therapeutic targets for LMNA dilated cardiomyopathy and risk of Lamin A toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Mitogen-Activated Protein Kinase Signaling in Mouse Models of Cardiomyopathy Caused by Lamin A/C Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]

- 8. Activation of MAPK pathways links LMNA mutations to cardiomyopathy in Emery-Dreifuss muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labos-recherche.insep.fr [labos-recherche.insep.fr]

The p38 MAPK Inhibitor ARRY-371797: A Technical Overview of its Effects on Cardiac Remodeling in LMNA-Related Dilated Cardiomyopathy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamin A/C gene (LMNA)-related dilated cardiomyopathy (DCM) is a progressive and often fatal genetic heart disease with limited therapeutic options. Emerging evidence has implicated the hyperactivation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a key driver of the pathological cardiac remodeling observed in this condition. ARRY-371797 is a selective, orally bioavailable inhibitor of p38α MAPK that has been investigated as a potential targeted therapy for LMNA-related DCM. This technical guide provides an in-depth overview of the preclinical and clinical evidence for the effects of ARRY-371797 on cardiac remodeling. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction: The Role of p38 MAPK in LMNA-Related Cardiac Pathology

Mutations in the LMNA gene, which encodes for the nuclear envelope proteins lamin A and C, lead to a spectrum of diseases known as laminopathies, with dilated cardiomyopathy being a prominent and severe manifestation. The precise mechanisms by which LMNA mutations cause cardiac dysfunction are still being elucidated; however, a growing body of research points to the activation of cellular stress pathways. In both animal models and human patients with LMNA-related DCM, the p38 MAPK signaling cascade is abnormally hyperactivated.[1][2] This sustained activation is thought to contribute to several pathological processes that drive adverse cardiac remodeling, including:

-

Cardiomyocyte apoptosis: Increased programmed cell death of heart muscle cells.[3]

-

Pathological hypertrophy: An abnormal increase in the size of cardiomyocytes.[3]

-

Decreased contractility: Impaired ability of the heart muscle to pump blood effectively.[3]

-

Fibrosis: The excessive deposition of extracellular matrix proteins, leading to stiffening of the heart muscle.

The p38α MAPK isoform is the predominant form in the heart and its inhibition presents a rational therapeutic strategy to mitigate the downstream pathological consequences of LMNA mutations.[4]

Mechanism of Action of ARRY-371797

ARRY-371797 is a potent and selective small-molecule inhibitor of p38α MAPK. By binding to the ATP-binding pocket of the p38α kinase, ARRY-371797 prevents its phosphorylation and subsequent activation of downstream targets. This targeted inhibition is designed to interrupt the signaling cascade that leads to the detrimental cardiac remodeling seen in LMNA-related DCM.

Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway implicated in LMNA-related dilated cardiomyopathy and the point of intervention for ARRY-371797.

Caption: p38 MAPK signaling in LMNA-related DCM.

Preclinical Evidence for ARRY-371797 in Cardiac Remodeling

The efficacy of ARRY-371797 in mitigating cardiac remodeling has been evaluated in the LmnaH222P/H222P mouse model, which recapitulates key features of human LMNA-related DCM, including progressive left ventricular dilatation and dysfunction.[5]

Quantitative Data from Preclinical Studies

Treatment of LmnaH222P/H222P mice with ARRY-371797 has been shown to prevent the decline in cardiac function.

| Parameter | Placebo-Treated LmnaH222P/H222P Mice | ARRY-371797-Treated LmnaH222P/H222P Mice | Effect of ARRY-371797 |

| Left Ventricular End-Diastolic Diameter (LVEDD) | Increased (Dilatation) | Attenuated Increase | Prevention of LV Dilatation[2] |

| Left Ventricular End-Systolic Diameter (LVESD) | Increased (Dilatation) | Attenuated Increase | Prevention of LV Dilatation[2] |

| Fractional Shortening (FS) | Decreased (Impaired Contractility) | Maintained | Prevention of Contractile Dysfunction[2] |

| Collagen Gene Expression | Increased | Increased | No significant effect on fibrosis-related gene expression[2] |

Note: Specific quantitative values were not available in the provided search results. The table reflects the qualitative findings of the key preclinical study.

Experimental Protocols: Preclinical Assessment

-

Model: LmnaH222P/H222P knock-in mouse model.[5]

-

Rationale: This model carries a missense mutation in the Lmna gene that corresponds to a mutation found in human patients with autosomal dominant Emery-Dreifuss muscular dystrophy and dilated cardiomyopathy. The mice develop a progressive cardiac phenotype that closely mimics the human disease.[5]

A standardized protocol for transthoracic M-mode echocardiography in mice would be followed to assess cardiac dimensions and function.

Caption: Workflow for echocardiographic analysis in mice.

To assess the extent of cardiac fibrosis, heart tissue sections are stained with Picrosirius red, which specifically binds to collagen fibers.

-

Tissue Preparation: Hearts are excised, fixed in 4% paraformaldehyde, and embedded in paraffin. 5 µm thick sections are cut and mounted on slides.[6]

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a series of graded ethanol washes to distilled water.

-

Staining: Slides are incubated in a saturated solution of picric acid containing 0.1% Sirius red for 60 minutes.

-

Rinsing and Dehydration: Sections are rinsed in two changes of acetic acid solution, followed by dehydration in absolute alcohol.

-

Clearing and Mounting: Slides are cleared in xylene and mounted with a synthetic resin.

-

Imaging and Quantification: Stained sections are visualized under polarized light, where collagen fibers appear bright red or yellow. The fibrotic area is quantified as a percentage of the total tissue area using image analysis software.

To measure cardiomyocyte size, tissue sections are stained with fluorescently labeled Wheat Germ Agglutinin (WGA), which binds to glycoproteins on the cell surface, outlining the cell borders.

-

Tissue Preparation: Similar to the fibrosis protocol, hearts are fixed, embedded, and sectioned.

-

Deparaffinization and Rehydration: Sections are deparaffinized and rehydrated.

-

Staining: Slides are incubated with a solution of fluorescently conjugated WGA (e.g., Alexa Fluor 488) at a concentration of 10 µg/mL for 1-2 hours at room temperature.[7]

-

Washing and Mounting: Sections are washed with phosphate-buffered saline (PBS) and mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI).[7]

-

Imaging and Analysis: Cardiomyocytes in cross-section are imaged using a fluorescence microscope. The cross-sectional area of individual cardiomyocytes is measured using image analysis software.[7]

Clinical Evidence for ARRY-371797 in LMNA-Related DCM

ARRY-371797 has been evaluated in clinical trials involving patients with symptomatic LMNA-related dilated cardiomyopathy.

Quantitative Data from Clinical Trials

The following table summarizes key findings from a Phase 2 study (NCT02057341) of ARRY-371797 in patients with LMNA-related DCM.[8]

| Endpoint | Baseline | Change at Week 12 | p-value |

| 6-Minute Walk Test (6MWT) Distance | Median: 314 m | Mean Increase: 69 m | Not Reported |

| NT-proBNP Concentration | Median: 1409 pg/mL | Median at Week 12: 848 pg/mL | Not Reported |

| Left Ventricular Ejection Fraction (LVEF) | Mean: 39% | Stable | Not Reported |

Experimental Protocols: Clinical Assessment

-

Study Design: An open-label, non-randomized, two-arm study conducted at five US sites.[9]

-

Patient Population: 12 patients with LMNA-related dilated cardiomyopathy, New York Heart Association (NYHA) class II-IIIA, on background heart failure treatment.[8]

-

Intervention: ARRY-371797 administered orally at doses of 100 mg or 400 mg twice daily for 48 weeks.[8]

-

Primary Endpoint: Change from baseline in the 6-minute walk test distance at 12 weeks.[8]

-

Secondary Endpoints: Changes over time in 6MWT distance, NT-proBNP concentration, left ventricular ejection fraction, and quality-of-life scores (Kansas City Cardiomyopathy Questionnaire).[8]

Caption: Phase 2 Clinical Trial Workflow (NCT02057341).

A subsequent Phase 3, randomized, double-blind, placebo-controlled trial was initiated to further evaluate the efficacy and safety of ARRY-371797 in a larger population of patients with symptomatic LMNA-related DCM.[10] However, the study was terminated early as it was unlikely to show a clear treatment benefit.

Summary and Future Directions

ARRY-371797, a selective p38α MAPK inhibitor, has demonstrated the potential to mitigate adverse cardiac remodeling in a preclinical model of LMNA-related dilated cardiomyopathy by preventing left ventricular dilatation and the decline of contractile function.[2] Early phase clinical trials suggested potential benefits in functional capacity and cardiac biomarkers in patients with this devastating disease.[8] However, a larger Phase 3 trial did not confirm these benefits.

The preclinical finding that ARRY-371797 did not affect the expression of genes involved in cardiac fibrosis suggests that p38α MAPK inhibition alone may not be sufficient to address all aspects of pathological remodeling in LMNA-related DCM.[2] Future research may focus on combination therapies that target multiple signaling pathways or on identifying patient subgroups who may be more responsive to p38 MAPK inhibition. Despite the outcome of the Phase 3 trial, the investigation of ARRY-371797 has provided valuable insights into the role of the p38 MAPK pathway in the pathophysiology of LMNA-related cardiomyopathy and underscores the importance of targeted therapies for genetic heart diseases.

References

- 1. escholarship.org [escholarship.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Inhibition of Cardiac p38 Highlights the Role of the Phosphoproteome in Heart Failure Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decreased p38 MAPK activity in end-stage failing human myocardium: p38 MAPK alpha is the predominant isoform expressed in human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mouse model carrying H222P-Lmna mutation develops muscular dystrophy and dilated cardiomyopathy similar to human striated muscle laminopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

The Role of p38 MAPK in the Pathogenesis of Lamin A/C Cardiomyopathy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamin A/C cardiomyopathy, a severe and often fatal heart muscle disease, is caused by mutations in the LMNA gene, which encodes the nuclear envelope proteins lamin A and lamin C.[1][2] These mutations lead to a range of cellular defects, including nuclear instability, altered gene expression, and increased susceptibility to cellular stress.[3][4] A growing body of evidence points to the hyperactivation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a critical mediator in the pathogenesis of this disease.[5][6][7] This technical guide provides a comprehensive overview of the role of p38 MAPK in lamin A/C cardiomyopathy, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the involved signaling pathways.

Pathogenic Role of p38 MAPK in Lamin A/C Cardiomyopathy

Mutations in lamin A/C are thought to induce cellular stress, leading to the activation of stress-responsive signaling cascades, including the p38 MAPK pathway.[7][8] The p38 MAPK family, particularly the p38α isoform, is activated in response to a variety of cellular stresses, such as osmotic shock, inflammatory cytokines, and oxidative stress.[9][10] In the context of lamin A/C cardiomyopathy, the dysfunctional nuclear envelope likely triggers a chronic stress response in cardiomyocytes.[7]

Hyperactivation of p38 MAPK has been observed in both a mouse model of lamin A/C cardiomyopathy (LmnaH222P/H222P) and in heart tissue from human patients with LMNA mutations.[5][6] This sustained activation of p38 MAPK contributes to the disease phenotype through several downstream effects, including:

-

Cardiomyocyte apoptosis: p38α activation can promote programmed cell death in cardiomyocytes, contributing to the loss of contractile tissue.[10]

-

Pathological hypertrophy: While some studies suggest p38 can have both pro- and anti-hypertrophic roles, its chronic activation in this context appears to contribute to maladaptive cardiac remodeling.[11][12]

-

Inflammation and Fibrosis: The p38 pathway is a key regulator of pro-inflammatory cytokine production.[13] While direct inhibition of p38α in the LmnaH222P/H222P mouse model did not block collagen gene expression, the pathway is known to be involved in cardiac fibrosis.[5][9][14]

-

Negative Inotropic Effects: Activation of p38 MAPK can reduce myofilament response to calcium, leading to decreased contractility of cardiac myocytes.[15][16]

The central role of p38 MAPK in mediating these pathological changes makes it a compelling therapeutic target for lamin A/C cardiomyopathy.[13][17]

Quantitative Data on p38 MAPK Pathway Activation

The following tables summarize key quantitative findings from studies on the LmnaH222P/H222P mouse model and human patients, demonstrating the hyperactivation of the p38 MAPK pathway and the effects of its inhibition.

Table 1: p38 MAPK Pathway Activation in LmnaH222P/H222P Mice and Human Patients

| Marker | Model/Patient | Age/Condition | Fold Change vs. Control | Reference |

| Phospho-p38α | LmnaH222P/H222P Mice | 8 weeks | Increased | [5] |

| Phospho-p38α | LmnaH222P/H222P Mice | 16 weeks | Increased | [5] |

| Phospho-MKK6 | LmnaH222P/H222P Mice | 8 weeks | Increased | [5] |

| Phospho-MKK6 | LmnaH222P/H222P Mice | 16 weeks | Increased | [5] |

| Phospho-p38α | Human LV Tissue (LMNA mutations) | N/A | Significantly Increased | [5] |

Table 2: Gene Expression Changes in LmnaH222P/H222P Mice

| Gene | Age | Fold Change vs. Control | Reference |

| JunD | 4 weeks | Increased | [18] |

| c-Jun | 7 weeks | Increased | [18] |

| Elk1 | 7 weeks | Increased | [18] |

| JunD | 7 weeks | Increased | [18] |

| Elk4 | 7 weeks | Increased | [18] |

| Myl7 | 7 weeks | Increased | [18] |

Table 3: Effects of p38α Inhibitor (ARRY-371797) on LmnaH222P/H222P Mice

| Parameter | Treatment Group | Outcome | Reference |

| Left Ventricular Dilatation | ARRY-371797 | Prevented | [5] |

| Fractional Shortening | ARRY-371797 | Deterioration Prevented | [5] |

| Nppa mRNA expression | ARRY-371797 | Reduced | [5] |

| NppB mRNA expression | ARRY-371797 | Reduced | [5] |

| Col1a1 mRNA expression | ARRY-371797 | No significant change | [5] |

| Col1a2 mRNA expression | ARRY-371797 | No significant change | [5] |

Experimental Models and Protocols

The LmnaH222P/H222P knock-in mouse is a key model for studying lamin A/C cardiomyopathy as it recapitulates many features of the human disease, including the development of dilated cardiomyopathy.[5][19]

Key Experimental Protocols

1. Western Blot Analysis of p38 MAPK Activation

This protocol is for the detection of phosphorylated (activated) p38 MAPK and its upstream kinase MKK6 in cardiac tissue lysates.

-

Tissue Homogenization: Excised hearts are rinsed in ice-cold phosphate-buffered saline (PBS) and snap-frozen in liquid nitrogen. The frozen tissue is then pulverized and homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-MKK6, and total MKK6.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification relative to total protein levels.

2. Real-Time Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is for measuring the mRNA expression levels of genes downstream of p38 MAPK signaling.

-

RNA Extraction: Total RNA is extracted from heart tissue using TRIzol reagent according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

Real-Time PCR: The qPCR reaction is performed using a SYBR Green-based master mix with gene-specific primers. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene such as GAPDH used for normalization.

3. p38 MAPK Activity Assay

This assay measures the kinase activity of p38 MAPK immunoprecipitated from cell or tissue lysates.[20]

-

Immunoprecipitation: Active p38 MAPK is immunoprecipitated from the sample using an anti-p38 antibody conjugated to protein A/G agarose beads.

-

Kinase Reaction: The immunoprecipitated p38 MAPK is incubated with a specific substrate, such as ATF2, in the presence of ATP and a kinase buffer.

-

Detection of Substrate Phosphorylation: The level of ATF2 phosphorylation is detected by immunoblotting using an antibody specific for phospho-ATF2.[20] A specific p38 inhibitor can be included as a negative control to confirm the specificity of the kinase activity.[20]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and their interplay in lamin A/C cardiomyopathy.

Caption: p38 MAPK signaling pathway in lamin A/C cardiomyopathy.

Caption: Experimental workflow for assessing p38 MAPK activation.

Caption: Interplay of MAPK pathways in lamin A/C cardiomyopathy.

Conclusion and Future Directions

The evidence strongly implicates the hyperactivation of the p38 MAPK signaling pathway as a key driver in the pathogenesis of lamin A/C cardiomyopathy. This pathway represents a promising target for therapeutic intervention. Indeed, preclinical studies with p38α inhibitors have shown beneficial effects on cardiac function in mouse models of the disease.[5] Further research is needed to fully elucidate the complex interplay between the different MAPK pathways and to develop targeted therapies that can safely and effectively modulate p38 MAPK activity in patients with lamin A/C cardiomyopathy. Clinical trials investigating p38 MAPK inhibitors are underway and hold promise for a new class of treatments for this devastating disease.[7][21]

References

- 1. Role of Lamin A/C Gene Mutations in the Signaling Defects Leading to Cardiomyopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular and Animal Models of Striated Muscle Laminopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cardiac Fibroblast p38 MAPK: A Critical Regulator of Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI - Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling [jci.org]

- 13. Therapeutic potential of p38 MAP kinase inhibition in the management of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Mechanism and Research Progress of MAPK Signaling Pathway in Myocardial Fibrosis [frontiersin.org]

- 15. ahajournals.org [ahajournals.org]

- 16. p38 Mitogen-Activated Protein Kinase Mediates a Negative Inotropic Effect in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 18. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]

- 19. Current insights into LMNA cardiomyopathies: Existing models and missing LINCs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

The Trajectory of PF-07265803: A p38α MAPK Inhibitor for a Rare Cardiomyopathy

An In-depth Review of the Discovery, Preclinical Development, and Clinical Evaluation of PF-07265803 (formerly ARRY-371797) for the Treatment of LMNA-Related Dilated Cardiomyopathy.

Abstract

PF-07265803, a potent and selective oral inhibitor of p38α mitogen-activated protein kinase (MAPK), emerged as a promising therapeutic candidate for lamin A/C (LMNA)-related dilated cardiomyopathy (DCM), a rare and often fatal genetic heart disease. Developed initially by Array BioPharma as ARRY-371797 and later acquired by Pfizer, the compound's journey from promising preclinical data to the eventual discontinuation of its Phase 3 clinical trial provides valuable insights into the complexities of drug development for rare cardiovascular diseases. This technical guide details the discovery and development history of PF-07265803, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the targeted signaling pathway.

Introduction: The Unmet Need in LMNA-Related Dilated Cardiomyopathy

Dilated cardiomyopathy due to mutations in the LMNA gene is a life-threatening condition characterized by progressive heart failure, arrhythmias, and a high risk of sudden cardiac death.[1][2] An estimated 6% of DCM cases are attributed to LMNA mutations.[2][3] The underlying pathophysiology is linked to the hyperactivation of cellular stress pathways, including the p38α MAPK signaling cascade.[1][4][5] Activation of this pathway in cardiomyocytes contributes to apoptosis, hypertrophy, and decreased contractility.[6][7] Prior to the investigation of PF-07265803, there were no disease-specific therapies available for patients with LMNA-related DCM, with treatment limited to managing heart failure symptoms.[8]

Discovery and Preclinical Development

PF-07265803 (then ARRY-371797) was identified as a potent and selective inhibitor of the p38α MAPK pathway.[5][9] Preclinical investigations in a validated mouse model of LMNA-related DCM, the LmnaH222P/H222P mouse, demonstrated the therapeutic potential of p38α inhibition.[1][4][5]

Preclinical Efficacy

In the LmnaH222P/H222P mouse model, treatment with ARRY-371797 prevented the development of left ventricular dilatation and preserved fractional shortening compared to placebo-treated mice.[1][4][5] These findings provided a strong rationale for advancing the compound into clinical development.

Nonclinical Pharmacology

In vitro and in vivo studies confirmed the ability of ARRY-371797 to engage its target, p38 MAPK. In enzymatic assays, the compound inhibited p38α with a half-maximal inhibitory concentration (IC50) of 8.2 nM.[10] In cellular assays, it potently inhibited the p38-mediated downstream phosphorylation of HSP27 in HeLa cells with an IC50 of 17 nM.[10] The compound exhibited high selectivity, with little to no activity against a broad panel of over 210 other enzymes, receptors, channels, and transporters.[10]

Clinical Development

The clinical development of PF-07265803 encompassed a Phase 2 study and a subsequent Phase 3 trial, both focused on patients with symptomatic LMNA-related DCM.

Phase 2 Clinical Trial (NCT02057341)

A 48-week, open-label Phase 2 study was conducted to assess the safety and efficacy of ARRY-371797 in 12 patients with LMNA-related DCM.[6][11][12] The study demonstrated promising results, with improvements in functional capacity and cardiac biomarkers.[6][11][12]

The primary endpoint was the change from baseline in the 6-minute walk test (6MWT) distance at 12 weeks.[11][12]

| Parameter | Baseline | Week 12 | Change from Baseline |

| 6-Minute Walk Test (meters) | Median: 314 (range: 246-412) | - | Mean increase: 69 (80% CI: 39-100) |

| NT-proBNP (pg/mL) | Median: 1409 | Median: 848 | - |

Table 1: Key Efficacy Outcomes from the Phase 2 Study of ARRY-371797 in Patients with LMNA-Related DCM.[6][11]

An open-label rollover study of the Phase 2 trial showed that the improvement in the 6-minute walk test distance was maintained for up to 120 weeks in the eight patients who enrolled.[2] The decrease in NT-proBNP concentrations was also sustained throughout the extension study.[3]

Phase 3 Clinical Trial (REALM-DCM, NCT03439514)

Based on the encouraging Phase 2 results, Pfizer initiated the REALM-DCM study, a global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial to further evaluate the efficacy and safety of PF-07265803.[5][8][13] The trial was, however, discontinued in August 2022 following a planned interim futility analysis.[5][13]

The interim analysis indicated that the trial was unlikely to meet its primary endpoint, the change from baseline in the 6-minute walk test at 24 weeks.[5][8][13] The decision to discontinue the trial was not based on safety concerns.[5][13]

| Outcome | PF-07265803 (n=40) | Placebo (n=37) | Median Difference (95% CI) | P-value |

| Change from Baseline in 6MWT at Week 24 (meters) | - | - | 4.9 (-24.2 to 34.1) | 0.82 |

| Change from Baseline in KCCQ-PLS at Week 24 | - | - | 2.4 (-6.4 to 11.2) | 0.54 |

| Change from Baseline in KCCQ-TSS at Week 24 | - | - | 5.3 (-4.3 to 14.9) | 0.48 |

| Change from Baseline in NT-proBNP at Week 24 (pg/mL) | - | - | -339.4 (-1131.6 to 452.7) | 0.17 |

Table 2: Results from the Interim Futility Analysis of the Phase 3 REALM-DCM Trial.[8] KCCQ-PLS: Kansas City Cardiomyopathy Questionnaire Physical Limitation Score; KCCQ-TSS: Kansas City Cardiomyopathy Questionnaire Total Symptom Score.

Experimental Protocols

Preclinical Animal Model: LmnaH222P/H222P Mouse

The preclinical efficacy of ARRY-371797 was evaluated in the LmnaH222P/H222P knock-in mouse model, which develops a phenotype of dilated cardiomyopathy that mimics the human disease.[1][4][5]

-

Biochemical Analysis: Heart tissue from the mice was analyzed for the activation of the p38α MAPK pathway. This was assessed by immunoblotting for the phosphorylated (activated) forms of p38α and its upstream kinase, MKK6.[4]

Clinical Trial Assessments

The 6MWT was conducted on a flat, hard surface.[4][14] Participants were instructed to walk at a comfortable pace for 6 minutes, with the option to take breaks as needed, under the supervision of a qualified professional.[14] The total distance walked in 6 minutes was measured.[4][14]

Blood samples were collected from patients to measure the concentration of NT-proBNP, a biomarker of cardiac stress and heart failure severity.[6][11][12]

The KCCQ is a self-administered questionnaire that measures the patient's perception of their health status, including physical limitations, symptoms, and quality of life.[6][11][12]

Signaling Pathway and Experimental Workflow Diagrams

p38α MAPK Signaling Pathway in LMNA-Related DCM

Mutations in the LMNA gene lead to cellular stress, which in turn activates the p38α MAPK signaling cascade. This pathway involves a series of protein kinases that ultimately lead to downstream effects contributing to the pathophysiology of dilated cardiomyopathy.

Caption: p38α MAPK signaling pathway in LMNA-related DCM and the point of intervention by PF-07265803.

Clinical Trial Workflow

The clinical development of PF-07265803 followed a standard progression from a smaller, open-label Phase 2 trial to a larger, randomized, placebo-controlled Phase 3 trial.

References

- 1. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Long-Term Efficacy and Safety of ARRY-371797 (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy – LMNA Cardiac [lmnacardiac.org]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 12. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pfizer.com [pfizer.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Cellular Targets of ARRY-371797 in Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-371797, also known as PF-07265803, is a potent and selective, orally available small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), with a primary focus on the α-isoform.[1][2][3] This technical guide provides an in-depth overview of the cellular targets of ARRY-371797 within cardiomyocytes, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways. The primary therapeutic context for the investigation of ARRY-371797 in cardiac muscle is in the treatment of dilated cardiomyopathy (DCM) associated with mutations in the lamin A/C gene (LMNA).[2][4][5][6] In this pathology, cellular stress leads to the hyperactivation of the p38 MAPK pathway, contributing to the disease phenotype.[4]

Core Mechanism of Action

ARRY-371797 exerts its therapeutic effect by directly inhibiting the enzymatic activity of p38α MAPK.[1] The p38 MAPK signaling cascade is a critical pathway in the cellular response to a variety of extracellular stresses, including inflammatory cytokines and osmotic shock.[7] In cardiomyocytes, particularly in the context of LMNA-related DCM, mutations in the lamin A/C protein lead to significant cellular stress, triggering the activation of the p38 MAPK pathway.[4] This sustained activation has been shown to have several detrimental downstream consequences, including the promotion of cardiomyocyte apoptosis, pathological hypertrophy, and a decrease in contractility.[4] By selectively inhibiting p38α MAPK, ARRY-371797 aims to mitigate these damaging cellular processes.

Quantitative Data: Inhibitory Activity of ARRY-371797

The potency and selectivity of ARRY-371797 have been characterized through various in vitro assays. The following table summarizes the key quantitative data regarding its inhibitory activity.

| Target | Assay Type | Metric | Value (nM) | Reference |

| p38α MAPK | Enzyme Assay | IC50 | 8.2 | [8] |

| p38-mediated HSP27 Phosphorylation | Cellular Assay (HeLa cells) | IC50 | 17 | [8] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cellular Signaling Pathways

The primary signaling pathway targeted by ARRY-371797 is the p38 MAPK cascade. Below is a diagram illustrating this pathway in the context of cardiomyocytes and the point of intervention for ARRY-371797.

Caption: p38 MAPK signaling pathway in cardiomyocytes and inhibition by ARRY-371797.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the cellular targets of ARRY-371797.

In Vitro p38α MAPK Kinase Assay

This assay is designed to directly measure the inhibitory effect of ARRY-371797 on the enzymatic activity of recombinant p38α MAPK.

Materials:

-

Recombinant active p38α MAPK

-

ATF2 (Activating Transcription Factor 2) as a substrate

-

ARRY-371797

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of ARRY-371797 in DMSO, and then dilute further in kinase assay buffer.

-

In a 96-well plate, add the diluted ARRY-371797 or vehicle control (DMSO).

-

Add recombinant p38α MAPK to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATF2 substrate and ATP (spiked with [γ-³²P]ATP if using the radioactive method).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the phosphorylation of ATF2. For the radioactive method, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence, which is proportional to ADP production.

-

Calculate the percentage of inhibition for each concentration of ARRY-371797 and determine the IC50 value.

Caption: Workflow for an in vitro p38α MAPK kinase assay.

Cellular Assay for HSP27 Phosphorylation (Western Blot)

This assay determines the ability of ARRY-371797 to inhibit the p38 MAPK pathway in a cellular context by measuring the phosphorylation of a downstream target, Heat Shock Protein 27 (HSP27).

Materials:

-

Cardiomyocytes or a suitable cell line (e.g., HeLa cells)

-

ARRY-371797

-

A stimulus to activate the p38 MAPK pathway (e.g., anisomycin, sorbitol, or cellular stress relevant to the disease model)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-HSP27 (e.g., Ser82), anti-total HSP27, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of ARRY-371797 or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agonist to activate the p38 MAPK pathway for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against total HSP27 and a loading control to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-HSP27 signal to the total HSP27 and loading control signals.

Caption: Workflow for Western blot analysis of HSP27 phosphorylation.

Conclusion

ARRY-371797 is a selective inhibitor of p38α MAPK that has been investigated for its therapeutic potential in LMNA-related dilated cardiomyopathy. Its mechanism of action is centered on the attenuation of the detrimental cellular responses triggered by the hyperactivation of the p38 MAPK pathway in cardiomyocytes. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of cardiology and drug development. Further investigation into the broader cellular targets and long-term effects of p38 MAPK inhibition in the heart will continue to be a critical area of research.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Long-Term Efficacy and Safety of ARRY-371797 (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]

- 4. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Rationale for Targeting p38 Alpha Kinase in Genetic Cardiomyopathies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p38 mitogen-activated protein kinase (MAPK) pathway, particularly the α-isoform (p38α), has emerged as a critical signaling node in the pathophysiology of the heart. Activated by a myriad of cellular stressors, p38α orchestrates a complex network of responses that are deeply implicated in the progression of genetic cardiomyopathies. Its roles in promoting cardiac fibrosis, apoptosis, inflammation, and contractile dysfunction position it as a compelling therapeutic target. However, the rationale for its inhibition is nuanced, with conflicting reports on its role in cardiac hypertrophy and disappointing outcomes in broad clinical trials. This guide provides an in-depth technical overview of the core evidence supporting the targeting of p38α in genetic cardiomyopathies, detailing the underlying signaling pathways, key experimental data, and relevant methodologies to inform future research and drug development efforts.

The p38α Signaling Cascade: A Central Mediator of Cardiac Stress

The p38 MAPK family comprises four isoforms (α, β, γ, δ), with p38α being the most abundantly expressed and studied in the heart.[1] It functions as a serine/threonine kinase that is activated in response to proinflammatory cytokines and environmental stresses such as oxidative stress, osmotic shock, and mechanical overload.[2][3]

The canonical activation pathway involves a three-tiered kinase cascade. Stress signals activate MAP kinase kinase kinases (MAP3Ks) like ASK1 or TAK1, which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), primarily MKK3 and MKK6.[3][4] MKK3/6 then dually phosphorylate p38α on specific threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation. Once active, p38α phosphorylates a host of downstream substrates, including other kinases like MAPKAP-K2 (MK2) and transcription factors such as ATF2, MEF2C, and NFAT, thereby regulating gene expression and cellular processes central to cardiomyopathy progression.[5][6]

Rationale: The Role of p38α in Key Pathological Processes

The rationale for targeting p38α stems from its direct involvement in mediating the cellular hallmarks of genetic cardiomyopathies.

Cardiac Fibrosis

Cardiac fibrosis, the excessive deposition of extracellular matrix, is a primary driver of myocardial stiffening and dysfunction. p38α is a potent pro-fibrotic mediator.[5]

-

Myofibroblast Differentiation: p38α is necessary for the transformation of cardiac fibroblasts into contractile, collagen-producing myofibroblasts.[5] Conditional deletion of p38α in myofibroblasts has been shown to block this differentiation and reduce fibrosis following ischemic injury.[5]

-